2-[(2,2,2-Trifluoroethyl)amino]ethan-1-OL

Catalog No.
S688983
CAS No.
371-99-3
M.F
C4H8F3NO
M. Wt
143.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[(2,2,2-Trifluoroethyl)amino]ethan-1-OL

CAS Number

371-99-3

Product Name

2-[(2,2,2-Trifluoroethyl)amino]ethan-1-OL

IUPAC Name

2-(2,2,2-trifluoroethylamino)ethanol

Molecular Formula

C4H8F3NO

Molecular Weight

143.11 g/mol

InChI

InChI=1S/C4H8F3NO/c5-4(6,7)3-8-1-2-9/h8-9H,1-3H2

InChI Key

RYMMYJLSBIHSDT-UHFFFAOYSA-N

SMILES

C(CO)NCC(F)(F)F

Canonical SMILES

C(CO)NCC(F)(F)F

2-[(2,2,2-Trifluoroethyl)amino]ethan-1-OL, with the molecular formula C4H8F3NO and a molecular weight of 143.11 g/mol, is a fluorinated compound notable for its unique chemical properties. This compound features a hydroxyl group (-OH) and a trifluoroethyl amino group, which contributes to its distinct reactivity and solubility characteristics. It is primarily used in research settings due to its specialized properties, including enhanced acidity compared to non-fluorinated alcohols .

No information is available on the mechanism of action of this compound in biological systems.

Due to the lack of research, specific safety information on 2-[(2,2,2-Trifluoroethyl)amino]ethan-1-OL is not available. However, considering the presence of a primary amine, general safety precautions for handling amines should be followed, including wearing appropriate personal protective equipment (PPE) such as gloves and eye protection []. Additionally, the presence of fluorine suggests potential consideration for fluoride hazards during handling or disposal [].

The chemical reactivity of 2-[(2,2,2-Trifluoroethyl)amino]ethan-1-OL is influenced by the electronegative fluorine atoms, which can stabilize certain reaction intermediates. Key reactions include:

  • Nucleophilic Substitution: The hydroxyl group can participate in nucleophilic substitution reactions under acidic conditions.
  • Formation of Amides: This compound can react with carboxylic acids or acid chlorides to form amides.
  • Oxidation: The alcohol group can be oxidized to form the corresponding carbonyl compound, although specific conditions may vary depending on the reagents used .

The synthesis of 2-[(2,2,2-Trifluoroethyl)amino]ethan-1-OL can be achieved through several methods:

  • Alkylation of Amino Alcohols: The compound can be synthesized by reacting an amino alcohol with a trifluoroethyl halide in the presence of a base.

    Example reaction:
    text
    R-NH2 + CF3CH2Br → R-NH-CF3CH2 + HBr
  • Reduction Reactions: Starting from suitable precursors such as trifluoroacetyl derivatives, reduction methods employing lithium aluminum hydride or similar reducing agents can yield the desired alcohol.
  • Hydrogenolysis: Using hydrogenation techniques on related compounds can also yield 2-[(2,2,2-Trifluoroethyl)amino]ethan-1-OL .

Several compounds share structural similarities with 2-[(2,2,2-Trifluoroethyl)amino]ethan-1-OL. A comparison highlights their uniqueness:

Compound NameStructureUnique Features
2-AminoethanolC₂H₇NOSimple amino alcohol without fluorine
1-(Trifluoromethyl)ethanolC₂H₃F₃OContains a trifluoromethyl group but lacks amino functionality
Trifluoroacetic acidC₂F₃O₂Strong acid; used for acylation reactions
3-(Trifluoromethyl)phenolC₆H₄F₃OExhibits phenolic properties; used in various applications

The presence of the trifluoroethyl group significantly alters the chemical reactivity and physical properties compared to non-fluorinated analogs, making 2-[(2,2,2-Trifluoroethyl)amino]ethan-1-OL particularly valuable in specialized applications .

XLogP3

0.2

Sequence

G

Wikipedia

2-[(2,2,2-Trifluoroethyl)amino]ethan-1-ol

Dates

Modify: 2023-08-15

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